3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a pyrrole ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinazolin-4(3H)-one with 2,5-dimethyl-1H-pyrrole under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed to modify the quinazolinone core.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or quinazolinone rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups onto the pyrrole or quinazolinone rings.
Scientific Research Applications
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and pyrrole-containing molecules. Examples are:
- 2-Phenylquinazolin-4(3H)-one
- 2,5-Dimethyl-1H-pyrrole
- Pyrrothiogatain
Uniqueness
What sets 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one apart is its unique combination of a quinazolinone core with a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
190514-67-1 |
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Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H17N3O/c1-14-12-13-15(2)22(14)23-19(16-8-4-3-5-9-16)21-18-11-7-6-10-17(18)20(23)24/h3-13H,1-2H3 |
InChI Key |
XHXQVQISZWDLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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